2,16-考烷二醇 2-O-β-D-吡喃糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2,16-Kauranediol 2-O-beta-D-allopyranoside often involves multi-step chemical processes. One method for synthesizing related beta-D-allopyranosides involves the stereospecific synthesis from beta-D-erythro-2,3-dideoxyhex-2-enopyranosides through dihydroxylation reactions, which have been shown to yield beta-D-allopyranosides in moderate to excellent yields (Murphy, O'Brien, & Smith, 2001). Additionally, the enzymatic biotransformation using Verticillium lecanii on kaurane derivatives highlights an alternative route for obtaining hydroxylated kaurane diterpenoids, demonstrating the versatility in synthetic approaches (Vieira, Takahashi, & Boaventura, 2002).

Molecular Structure Analysis

The molecular structure of 2,16-Kauranediol 2-O-beta-D-allopyranoside and related compounds can be elucidated through various spectroscopic techniques. The synthesis and structure analysis of related compounds, such as 4-deoxy-4-(hydroxyphosphinyl and phenylphosphinyl)-D-ribofuranoses, provide insight into the conformations and stereochemistry involved in the kaurane diterpenoids (Hanaya & Yamamoto, 1989).

Chemical Reactions and Properties

The chemical reactivity of 2,16-Kauranediol 2-O-beta-D-allopyranoside includes its potential for further functionalization and modification. The study on the synthesis of related compounds demonstrates the chemical versatility of beta-D-allopyranosides, which can undergo reactions such as dihydroxylation to yield various stereoisomers (Murphy, O'Brien, & Smith, 2001).

Physical Properties Analysis

While specific physical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside are not detailed in the provided research, related studies on the physical properties of diterpenoids and their derivatives typically focus on aspects such as melting points, solubility, and crystalline structure. These properties are crucial for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 2,16-Kauranediol 2-O-beta-D-allopyranoside, such as acidity, basicity, and reactivity with other chemical agents, can be inferred from studies on similar compounds. For example, the synthesis and acid-base properties of a beta-D-allopyranoside-grafted Ru(II) complex provide insights into the interaction of beta-D-allopyranosides with metals, indicating potential catalytic or binding applications (Ma, Yin, & Wang, 2009).

科学研究应用

化学合成与 DNA 结合

已经合成了一种具有 β-D-吡喃糖苷的钌(II)配合物,展示了其酸碱性质和作为 DNA 插层的潜力。该配合物通过各种光谱方法表征,揭示了与 DNA 的结合相互作用,表明在生物化学和分子生物学中应用于理解 DNA 相互作用,并可能在针对特定 DNA 序列的药物设计中应用(Yan-Zi Ma, Hongju Yin, & Ke-Zhi Wang, 2009).

天然产物分离

对马达加斯加特有植物 Cussonia bojeri 的研究导致分离出一种新的与 2,16-考烷二醇 2-O-β-D-吡喃糖苷相关的 ent-考烷二萜糖苷。此类研究是天然产物化学的基础,有助于发现具有潜在治疗应用的新化合物(L. Harinantenaina, R. Kasai, & K. Yamasaki, 2002).

酶促反应和生物活性

探索来自 Tricalysia okelensis 根部的 ent-考烷糖苷揭示了具有酰化二糖部分的新化合物。这些发现对于理解自然界中糖苷的多样性及其潜在的生物活性至关重要,为未来的药理学研究奠定了基础(Wen-Hui Xu et al., 2010).

生物指导提取优化

一项专注于使用 etiolated 小麦胚芽鞘生物测定优化从 Annona glabra 叶片中提取生物活性成分的研究强调了提取变量在最大化植物提取物生物活性中的重要性。这项研究为天然产物提取和生物测定指导的分级领域做出了贡献,对于发现新的生物活性化合物至关重要(S. Matsumoto et al., 2014).

安全和危害

属性

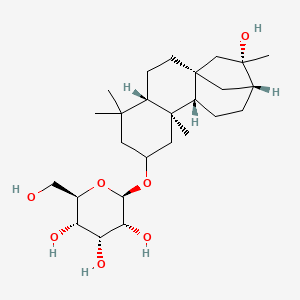

IUPAC Name |

(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,9S,10S,13R,14S)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O7/c1-23(2)10-15(32-22-21(30)20(29)19(28)16(12-27)33-22)11-24(3)17(23)7-8-26-9-14(5-6-18(24)26)25(4,31)13-26/h14-22,27-31H,5-13H2,1-4H3/t14-,15?,16-,17+,18-,19-,20-,21-,22-,24+,25+,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCXOTBTLJGELG-QTINVTRPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(CC([C@@H]1CC[C@@]34[C@@H]2CC[C@H](C3)[C@@](C4)(C)O)(C)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/no-structure.png)